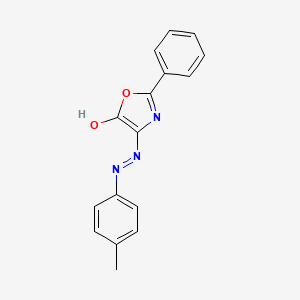
N~4~-phenyl-N~5~-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-imidazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-PHENYL-N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-PHENYL-N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Formation of the dicarboxamide: This step might involve the reaction of the imidazole derivative with a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalysis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~4~-PHENYL-N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-PHENYL-N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N~4~-PHENYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Lacks the piperidine moiety.
N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Lacks the phenyl group.
Uniqueness
N~4~-PHENYL-N~5~-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of both the phenyl and piperidine groups, which might confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H27N5O2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-N-phenyl-5-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C20H27N5O2/c1-19(2)10-14(11-20(3,4)25-19)24-18(27)16-15(21-12-22-16)17(26)23-13-8-6-5-7-9-13/h5-9,12,14,25H,10-11H2,1-4H3,(H,21,22)(H,23,26)(H,24,27) |
InChI Key |
BSGJRVLTKIQYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11073344.png)
![2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide](/img/structure/B11073350.png)

![N-(4-tert-butylbenzyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11073362.png)
![4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11073365.png)

![N-[2-(1-adamantyloxy)propyl]-4-methoxybenzamide](/img/structure/B11073384.png)
![[4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B11073388.png)

![4-Amino-4'-methyl-6-phenylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B11073405.png)
![6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11073416.png)
![1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B11073435.png)
methanone](/img/structure/B11073438.png)
![2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-4-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline](/img/structure/B11073442.png)
